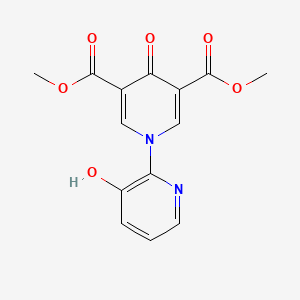![molecular formula C19H17FN4O4 B14919645 3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B14919645.png)
3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorobenzyl group. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole ring.
Formation of the Isobenzofuranone Moiety: The isobenzofuranone moiety can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-{[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-YL]amino}-6,7-dimethoxy-1(3H)-isobenzofuranone can be compared with other similar compounds, such as:
1-(2-Fluorobenzyl)-1H-1,2,4-triazole: This compound shares the triazole and fluorobenzyl moieties but lacks the isobenzofuranone group.
6,7-Dimethoxy-1(3H)-isobenzofuranone: This compound contains the isobenzofuranone moiety but lacks the triazole and fluorobenzyl groups.
Other Triazole Derivatives: Various triazole derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]amino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H17FN4O4/c1-26-14-8-7-12-15(16(14)27-2)18(25)28-17(12)22-19-21-10-24(23-19)9-11-5-3-4-6-13(11)20/h3-8,10,17H,9H2,1-2H3,(H,22,23) |
InChI Key |
BGKVYERYMQSCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NN(C=N3)CC4=CC=CC=C4F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-YL]propanamide](/img/structure/B14919568.png)

![4-chloro-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B14919577.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B14919591.png)
![1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea](/img/structure/B14919601.png)
![8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14919606.png)

![N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919618.png)
![2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine](/img/structure/B14919620.png)
![(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919627.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14919631.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919647.png)

![N-(4-{[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B14919653.png)
